2-bromo-5-butyl-1,3,4-thiadiazole
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Overview
Description
2-bromo-5-butyl-1,3,4-thiadiazole is a heterocyclic compound containing sulfur, nitrogen, and bromine atoms This compound is part of the thiadiazole family, which is known for its diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-butyl-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-amino-5-butyl-1,3,4-thiadiazole with bromine in an organic solvent such as acetic acid. The reaction is carried out under reflux conditions, and the product is isolated by crystallization.
Another synthetic route involves the reaction of 2-butylthiosemicarbazide with bromine in the presence of a base such as sodium hydroxide. The reaction mixture is heated to promote cyclization, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-bromo-5-butyl-1,3,4-thiadiazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.
Coupling Reactions: The bromine atom can participate in cross-coupling reactions such as Suzuki or Heck reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in organic solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate (K2CO3) in solvents like toluene or ethanol.
Major Products
Nucleophilic Substitution: Formation of substituted thiadiazoles with various functional groups.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol or amine derivatives.
Coupling Reactions: Formation of biaryl or alkyl-aryl compounds.
Scientific Research Applications
2-bromo-5-butyl-1,3,4-thiadiazole has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds. It is also employed in the development of new materials with unique electronic properties.
Biology: Investigated for its potential as an antimicrobial and antifungal agent. Its derivatives have shown activity against various bacterial and fungal strains.
Medicine: Explored for its potential as an anticancer agent. Studies have shown that thiadiazole derivatives can inhibit the growth of cancer cells by interfering with DNA replication and cell division.
Industry: Used in the development of agrochemicals and pesticides. Its derivatives are also employed in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-bromo-5-butyl-1,3,4-thiadiazole involves its interaction with biological targets such as enzymes and receptors. The bromine atom and the thiadiazole ring can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. Additionally, the compound can interfere with DNA replication by binding to nucleic acids and disrupting the normal function of DNA polymerases.
Comparison with Similar Compounds
Similar Compounds
2-bromo-1,3,4-thiadiazole: Lacks the butyl group, resulting in different reactivity and biological activity.
5-butyl-1,3,4-thiadiazole:
2-chloro-5-butyl-1,3,4-thiadiazole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological properties.
Uniqueness
2-bromo-5-butyl-1,3,4-thiadiazole is unique due to the presence of both the bromine atom and the butyl group. This combination imparts distinct chemical reactivity and potential applications in various fields. The bromine atom enhances the compound’s ability to participate in nucleophilic substitution and coupling reactions, while the butyl group increases its lipophilicity and potential biological activity.
Properties
CAS No. |
1339825-51-2 |
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Molecular Formula |
C6H9BrN2S |
Molecular Weight |
221.1 |
Purity |
95 |
Origin of Product |
United States |
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